- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

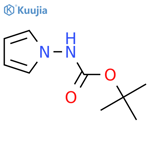

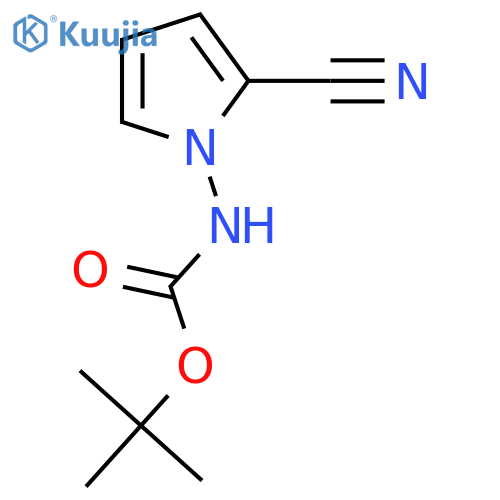

937046-96-3 structure

Nome del prodotto:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Numero CAS:937046-96-3

MF:C10H13N3O2

MW:207.229121923447

MDL:MFCD12068393

CID:844613

PubChem ID:50999066

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate

- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester

- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate

- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate

- 1-N-Boc-Amino-2-cyanopyrrole

- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

- SXUSNFHKHIJDRN-UHFFFAOYSA-N

- PB23986

- FCH1629140

- TZ000838

- AB0027760

- AX8224459

- ST24025791

- W9633

- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate

- 2-Cyano-pyrrol-1-yl-car

- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)

- NS00006411

- MFCD12068393

- AKOS015919803

- SCHEMBL66516

- DB-371829

- CS-0037682

- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester

- 1-(Boc-amino)-2-cyanopyrrole

- DTXSID00679391

- 1-(Boc-amino)-2-pyrrolecarbonitrile

- EC 810-524-9

- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate

- EN300-120186

- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester

- 937046-96-3

- AS-35837

- SY020951

- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER

-

- MDL: MFCD12068393

- Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)

- Chiave InChI: SXUSNFHKHIJDRN-UHFFFAOYSA-N

- Sorrisi: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

Proprietà calcolate

- Massa esatta: 207.10100

- Massa monoisotopica: 207.100776666g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 3

- Complessità: 287

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 67

- XLogP3: 2.3

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.12

- PSA: 67.05000

- LogP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280;P305+P351+P338

- Condizioni di conservazione:Room temperature

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 51549-5/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 5/G |

$350 | 2022-06-02 | |

| Enamine | EN300-120186-0.25g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.25g |

$53.0 | 2023-02-15 | |

| Enamine | EN300-120186-5.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 5.0g |

$410.0 | 2023-02-15 | |

| Enamine | EN300-120186-0.1g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.1g |

$36.0 | 2023-02-15 | |

| Enamine | EN300-120186-10.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 10.0g |

$608.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108322-5g |

N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 98% | 5g |

¥273.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122103-10G |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 10g |

¥ 303.00 | 2023-04-12 | |

| Ambeed | A199211-1g |

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate |

937046-96-3 | 98% | 1g |

$6.0 | 2025-03-04 | |

| AstaTech | 51549-1/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 1g |

$10 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH831-200mg |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 200mg |

109.0CNY | 2021-07-14 |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Acetonitrile ; -7 °C; 1 h, 0 °C

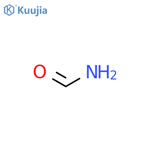

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

Riferimento

- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

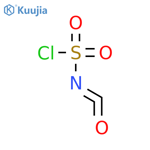

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

Riferimento

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

Riferimento

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 0 °C; 20 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

Riferimento

- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

Riferimento

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

Riferimento

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Solvents: Dimethylformamide , Acetonitrile ; 0 °C

Riferimento

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

Riferimento

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; 0 °C; 1 h, -5 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

Riferimento

- Green preparation of remdesivir intermediate, China, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

Riferimento

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Riferimento

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

Riferimento

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C; 45 min, 0 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

Riferimento

- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Piperidine derivatives as jak3 inhibitors, United States, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

Riferimento

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Solvents: Dimethylformamide ; 2.5 h, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

Riferimento

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Solvents: Dimethylformamide , Acetonitrile ; < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

Riferimento

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Letteratura correlata

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

2. Book reviews

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide) Prodotti correlati

- 1889493-68-8(1-(1-methyl-1H-indol-4-yl)propan-2-ol)

- 879275-70-4(2-(Difluoromethyl)phenylboronic acid)

- 477233-01-5(N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

- 112734-99-3(5-hydrazinyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

- 2229268-59-9(2-methyl-5-(1H-pyrazol-1-yl)pentan-2-ol)

- 1505715-94-5(tert-butyl 2-1-(aminomethyl)cyclopropylpyrrolidine-1-carboxylate)

- 2137767-32-7(3-azabicyclo[4.2.1]nonane hydrochloride)

- 60908-08-9(furan-2-yl-(2-propan-2-ylphenyl)methanol)

- 1797754-72-3(4-[(3-cyanopyridin-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide)

- 2138122-49-1(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Purezza:99%

Quantità:100g

Prezzo ($):250.0